[1-(Triazol-1-yl)cyclopropyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWZYBSTKKEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the Cyclopropylmethanamine Core
Cyclopropanation Reactions Utilizing Transition Metal Catalysis
Transition metal catalysis offers powerful tools for the formation of cyclopropane (B1198618) rings. nih.gov These methods often involve the reaction of an alkene with a carbene precursor, facilitated by a metal catalyst. The high ring strain of cyclopropanes makes them amenable to C-C bond activation through oxidative addition to transition metal complexes, leading to metallacyclobutane intermediates. wikipedia.org
One of the classic methods for cyclopropanation is the Simmons-Smith reaction, which traditionally uses a zinc carbenoid. purdue.edu However, limitations such as poor steric discrimination and inefficiency with electron-deficient olefins have prompted the exploration of other transition metal catalysts. purdue.edu Cobalt catalysis, for instance, has been shown to be effective in activating dihaloalkanes for reductive cyclopropanations, offering a complementary approach to traditional zinc carbenoid chemistry. purdue.edu
| Catalyst Type | Precursors | Key Features |
| Zinc Carbenoids | Diethyl zinc, Dihaloalkanes | Well-established, good for many substrates |
| Cobalt Catalysts | Dihaloalkanes | Effective for reductive cyclopropanations, addresses limitations of zinc carbenoids |
| Rhodium Catalysts | Diazo compounds | Can be used for asymmetric cyclopropanation |
| Palladium Catalysts | Various | Versatile for C-C bond formation at cyclopropanes |
Reductive Amination Protocols in Cyclopropylamine (B47189) Formation
Reductive amination is a widely used and efficient method for the synthesis of amines, including cyclopropylamines. longdom.orgwikipedia.org This process involves the reaction of a carbonyl compound, such as cyclopropanecarboxaldehyde, with ammonia (B1221849) or a primary amine to form an imine intermediate. masterorganicchemistry.com This intermediate is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. longdom.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction conditions are typically mild, occurring under neutral or weakly acidic conditions. wikipedia.org
| Reducing Agent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Common and effective for reducing aldehydes and ketones. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | An alternative to NaBH₃CN, avoiding cyanide. masterorganicchemistry.com |
Enantioselective Approaches to Chiral Cyclopropylmethanamine Architectures
The synthesis of enantiomerically pure cyclopropylmethanamine derivatives is of significant interest, particularly for pharmaceutical applications. ku.edu Asymmetric cyclopropanation reactions, often employing chiral transition metal catalysts, are a primary strategy to achieve this. organic-chemistry.org For example, engineered variants of myoglobin (B1173299) have been utilized as biocatalysts for the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from olefins and diazoketones. rochester.edu These chiral ketones can then be further elaborated to the desired chiral amines.
Another approach involves the use of chiral auxiliaries or catalysts in Michael-initiated ring-closure reactions to construct chiral cyclopropyl nucleoside analogues with excellent diastereoselectivities and enantiomeric excesses. nih.gov Furthermore, chemoenzymatic strategies that couple a selective enzymatic transformation with chemical diversification have emerged as powerful tools for generating libraries of optically active cyclopropane-containing scaffolds. rochester.edu
Methodologies for the Integration of Triazole Moieties
The triazole ring is a key component of the target molecule, contributing to its chemical properties and potential biological activity. Several robust methods are available for the formation of this heterocyclic system.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related "Click" Reactions for Triazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govmdpi.com This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. nih.govbeilstein-journals.org The Cu(I) catalyst dramatically accelerates the reaction and ensures high regioselectivity, yielding exclusively the 1,4-isomer, in contrast to the uncatalyzed Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers. nih.gov
The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org Various copper sources can be used, often generated in situ from copper(II) salts with a reducing agent. beilstein-journals.org The versatility of CuAAC has made it a powerful tool in organic synthesis, medicinal chemistry, and materials science. nih.govnih.gov
| Reaction | Key Features |
| Huisgen 1,3-Dipolar Cycloaddition | Uncatalyzed, requires high temperatures, yields mixture of regioisomers. nih.gov |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Catalyzed by Cu(I), mild conditions, highly regioselective for 1,4-isomer. nih.govbeilstein-journals.org |
Nucleophilic Substitution Reactions for Triazole Annulation and Functionalization
Nucleophilic substitution reactions provide an alternative route to introduce or modify triazole rings. For instance, a pre-functionalized cyclopropyl intermediate bearing a suitable leaving group can react with a triazole nucleophile to form the desired product. The triazole ring itself can also undergo nucleophilic substitution, allowing for further functionalization. rsc.org
A simple and efficient method to prepare a related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) with 1,2,4-triazole (B32235). researchgate.net This N-alkylation reaction proceeds under mild conditions and can be optimized to achieve high yields. researchgate.net While not directly forming the triazole ring, this demonstrates the utility of nucleophilic substitution in attaching the triazole moiety to the cyclopropane-containing fragment. Additionally, tandem annulation-intramolecular nucleophilic substitution reactions have been employed in the synthesis of related nitrogen heterocycles. chim.it
Regioselective Synthesis of 1,2,3- and 1,2,4-Triazole Isomers and Their Attachment
The formation of the triazole ring is a critical step in the synthesis of the target molecule, with the regiochemical outcome—the formation of either the 1,2,3- or 1,2,4-triazole isomer—being of paramount importance as it significantly influences the final compound's biological and chemical properties.
1,2,3-Triazole Isomer Synthesis: The most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netbeilstein-journals.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, proceeding with high regioselectivity to yield the 1,4-disubstituted product. In the context of attaching this isomer to a cyclopropyl group, a synthetic strategy would involve a precursor such as 1-azido-cyclopropyl]methanamine reacting with an appropriate alkyne. Conversely, a cyclopropyl-containing alkyne could react with an azide. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively yield the 1,5-disubstituted 1,2,3-triazole isomer. nih.gov
1,2,4-Triazole Isomer Synthesis: The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with compounds containing a C-N-C skeleton. A common approach is the reaction of amidrazones with various one-carbon electrophiles. For instance, the reaction of an amidrazone with an orthoester can yield the corresponding 1,2,4-triazole. The regioselectivity in the synthesis of substituted 1,2,4-triazoles can be controlled by the choice of starting materials and reaction conditions. isres.org For example, the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with nitriles can lead to the regioselective formation of 1,2,4-triazoles. mdpi.com
Attachment to the Cyclopropyl Moiety: The attachment of the pre-formed or in-situ generated triazole ring to the cyclopropane core is a key challenge. A common strategy involves the nucleophilic substitution of a suitable leaving group on the cyclopropane ring by the nitrogen of the triazole. For instance, a 1-halocyclopropylmethanamine derivative can be reacted with the sodium salt of 1,2,4-triazole. This approach is exemplified in the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, where 1,2,4-triazole displaces a chlorine atom in a nucleophilic substitution reaction. researchgate.net Another method involves the construction of the cyclopropane ring on a triazole-containing precursor. This is demonstrated in the synthesis of (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, where a triazole-substituted acetophenone (B1666503) is reacted with 1,2-dibromoethane (B42909) in the presence of a base to form the cyclopropane ring. nih.gov
A plausible route for the attachment of a 1,2,4-triazole to the cyclopropylmethanamine scaffold is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-Aminocyclopropanecarbonitrile (B178393) | Protection of the amine (e.g., as a Boc-carbamate) | N-Boc-1-aminocyclopropanecarbonitrile |
| 2 | N-Boc-1-aminocyclopropanecarbonitrile | 1. HCl, EtOH (Pinner reaction) 2. Formylhydrazide | N-Boc-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine |
| 3 | N-Boc-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine | Reduction of the nitrile (e.g., LiAlH4 or catalytic hydrogenation) | N-Boc-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine |
| 4 | N-Boc-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine | Deprotection (e.g., TFA or HCl) | [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine |
Overall Synthetic Routes to [1-(Triazol-1-yl)cyclopropyl]methanamine and Closely Related Analogues
One potential synthetic route commences with 1,1-cyclopropanedicarboxylic acid. This can be converted to 1,1-bis(3-thio-1,2,4-triazol-5-yl) cyclopropane, which serves as a versatile intermediate. nih.gov Subsequent desulfurization and functional group manipulations would lead to the desired methanamine.
A more direct approach, based on the synthesis of related compounds, would start from a substituted 2-phenylacetonitrile. nih.gov α-Alkylation with 1,2-dibromoethane in the presence of a phase-transfer catalyst can form the 1-phenylcyclopropanecarbonitrile. The phenyl group can then be modified or cleaved, and the nitrile group reduced to the methanamine. The triazole ring could be introduced via nucleophilic substitution on a 1-halo-1-cyanocyclopropane intermediate.
A plausible synthetic pathway is detailed below, starting from 1-aminocyclopropanecarbonitrile:
Scheme 1: Proposed Synthesis of [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine
Protection of the amine: The amino group of 1-aminocyclopropanecarbonitrile is first protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
Halogenation: The protected intermediate undergoes halogenation at the C1 position of the cyclopropane ring.
Nucleophilic Substitution: The halogenated cyclopropane then reacts with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction to introduce the triazole ring.
Reduction and Deprotection: The nitrile group is reduced to a primary amine (methanamine), followed by the removal of the Boc protecting group to yield the final product.
| Intermediate | Structure |
| 1-Aminocyclopropanecarbonitrile | |
| N-Boc-1-amino-1-cyanocyclopropane | ![]() |
| N-Boc-1-amino-1-cyanocyclopropane (Halogenated) | Structure not readily available |
| N-Boc-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]carbonitrile | Structure not readily available |
| [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine |
Closely related analogues include compounds like α-Cyclopropyl-1-ethyl-1H-1,2,4-triazole-5-methanamine cymitquimica.com and various sorafenib (B1663141) analogues containing a 1,2,3-triazole ring. mdpi.com The synthesis of these analogues often follows similar principles, utilizing click chemistry for 1,2,3-triazole formation or condensation reactions for 1,2,4-triazoles, coupled with strategies to introduce the cyclopropylmethanamine moiety.
Mechanistic Investigations of Key Synthetic Transformations
The key transformations in the synthesis of this compound are the formation of the triazole ring and its attachment to the cyclopropane core. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product distribution.
Mechanism of Triazole Formation:
1,2,3-Triazole (CuAAC): The mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition is well-established. It is believed to proceed through a stepwise mechanism involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole product. nih.gov Computational studies have provided detailed insights into the energy barriers and transition states of this catalytic cycle.
1,2,4-Triazole Formation: The formation of 1,2,4-triazoles from amidrazones and one-carbon electrophiles typically proceeds through a condensation-cyclization mechanism. The initial step is the nucleophilic attack of the amidrazone on the electrophile, followed by an intramolecular cyclization with the elimination of a small molecule, such as water or an alcohol, to form the aromatic triazole ring. The regioselectivity is determined by which nitrogen atom of the amidrazone participates in the cyclization.
Mechanism of Triazole Attachment to the Cyclopropane Ring:
The attachment of the triazole ring to the cyclopropane core most likely occurs via a nucleophilic substitution (SN) reaction . In this proposed key step, the nitrogen atom of the triazole ring acts as the nucleophile, attacking the electrophilic carbon atom of the cyclopropane ring that bears a leaving group (e.g., a halogen).
The nucleophilicity of the triazole anion is a critical factor. youtube.com The reaction can proceed through different mechanistic pathways depending on the specific substrate and reaction conditions. While a classic SN2 mechanism is possible, reactions involving cyclopropane rings can also proceed through mechanisms involving ring-opening or rearrangements, although these are less likely if the cyclopropane ring is to be retained in the final product.
For the reaction of a 1-halo-1-cyanocyclopropane with a triazole anion, the mechanism would likely involve the backside attack of the triazole nitrogen on the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the C-N bond. The presence of the electron-withdrawing nitrile group would activate the cyclopropane ring towards nucleophilic attack.
The stereochemistry of the cyclopropane ring is an important consideration. If the starting cyclopropane is chiral, the stereochemical outcome of the nucleophilic substitution will depend on the specific mechanism. A classical SN2 reaction would result in an inversion of configuration at the reaction center.
Comprehensive Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Correlation Spectroscopy
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the electronic environment of each unique nucleus within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of [1-(Triazol-1-yl)cyclopropyl]methanamine is expected to show distinct signals corresponding to the triazole ring protons, the aminomethyl protons, and the cyclopropyl (B3062369) methylene (B1212753) protons.
Triazole Protons: The 1H-1,2,4-triazole ring should exhibit two singlets in the aromatic region, typically downfield (δ 7.5-8.5 ppm), due to the deshielding effect of the electronegative nitrogen atoms.
Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet corresponding to the two protons of the aminomethyl group is expected. Its chemical shift would likely be in the δ 2.5-3.5 ppm range. The amine protons (-NH₂) themselves may appear as a broad singlet, and their position can be highly variable depending on the solvent and concentration.
Cyclopropyl Protons (-CH₂CH₂-): The four protons on the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets in the upfield region (typically δ 0.5-1.5 ppm). Their characteristic high-field shift is due to the ring strain and magnetic anisotropy of the cyclopropane (B1198618) ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, five distinct signals are anticipated:
Triazole Carbons: Two signals in the downfield region (δ 140-155 ppm) are characteristic of the two carbons in the 1,2,4-triazole (B32235) ring.
Aminomethyl Carbon (-CH₂NH₂): A signal for the methylene carbon, likely in the δ 40-50 ppm range.
Quaternary Cyclopropyl Carbon (-C-): The carbon atom of the cyclopropyl ring bonded to the triazole nitrogen and the aminomethyl group. This quaternary carbon would likely appear in the δ 45-55 ppm range.
Cyclopropyl Methylene Carbons (-CH₂CH₂-): A single signal for the two equivalent methylene carbons of the cyclopropyl ring, expected at high field (δ 15-25 ppm).
To illustrate, spectral data from a structurally related compound, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, which shares the triazol-cyclopropyl core, shows characteristic shifts for these moieties. nih.gov
¹H and ¹³C NMR Data for the core structure in (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. nih.gov Note: 's' denotes singlet, 'q' denotes quartet.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the covalent bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the diastereotopic protons on the cyclopropane ring, confirming their relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signals of the triazole, aminomethyl, and cyclopropyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule. Key expected HMBC correlations for confirming the structure would include:
Correlations from the triazole protons to both triazole carbons.
A crucial correlation from the triazole protons to the quaternary cyclopropyl carbon, confirming the point of attachment.
Correlations from the aminomethyl protons (-CH₂) to the quaternary cyclopropyl carbon.
Correlations from the cyclopropyl methylene protons to the quaternary cyclopropyl carbon and to each other.
Advanced Mass Spectrometry for Molecular Confirmation and Purity Profiling
Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, serving as a final confirmation of its identity and a tool for assessing purity.
High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)
HRMS-ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. Its high resolving power allows for the determination of the ion's mass to several decimal places. This accurate mass measurement is used to calculate the elemental composition, which must match the theoretical formula of the target compound. For this compound (C₆H₁₀N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value, with an accepted deviation of less than 5 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS is a hyphenated technique used to separate and identify volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides a fragmentation pattern (mass spectrum) for each component, which acts as a molecular fingerprint. For this compound, GC-MS analysis would be suitable for assessing its purity by detecting any volatile impurities or byproducts from the synthesis. The mass spectrum would show the molecular ion (if stable enough under electron ionization) and characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the aminomethyl group or fragmentation of the triazole or cyclopropyl rings.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis
LC-MS is a highly versatile and widely used analytical technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS. An LC-MS analysis of the final product would provide a chromatogram indicating its purity, with the mass spectrometer confirming the identity of the main peak as the target compound by its mass-to-charge ratio (m/z). This technique is also invaluable for monitoring the progress of a chemical reaction and identifying intermediates and byproducts.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. While specific experimental spectra for this compound are not extensively reported in the literature, a detailed analysis of its structural components allows for the prediction of its characteristic vibrational modes. The spectrum is expected to be dominated by features arising from the triazole ring, the cyclopropyl group, and the primary amine.
The triazole ring exhibits several characteristic vibrations. The C-H stretching vibrations of the triazole ring are typically observed in the 3100-3150 cm⁻¹ region. researchgate.net The ring structure itself gives rise to a series of stretching and bending vibrations. The C=N and N=N stretching vibrations are expected to produce bands in the 1450-1590 cm⁻¹ range, which are characteristic markers for the triazole ring. researchgate.netnih.gov Ring breathing and deformation modes can be found at lower wavenumbers.
The cyclopropyl group has distinct vibrational signatures. The C-H stretching of the methylene groups on the ring typically appears just below 3000 cm⁻¹. The ring deformation or "breathing" mode of the cyclopropane ring is a characteristic vibration often found in the 1200-1250 cm⁻¹ region.
The primary amine group (-NH₂) of the methanamine moiety will show characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ range for the symmetric and asymmetric modes. The N-H scissoring (bending) vibration is expected around 1590-1650 cm⁻¹. The C-N stretching vibration is generally observed in the 1000-1250 cm⁻¹ region.
Based on the analysis of related triazole compounds, the following table summarizes the expected key vibrational frequencies for this compound. researchgate.netnih.govresearchgate.net
Interactive Data Table: Expected Vibrational Frequencies You can sort the data by clicking on the column headers.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3100 | C-H Stretch | Triazole Ring |
| < 3000 | C-H Stretch | Cyclopropyl CH₂ |
| 1650 - 1590 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1590 - 1450 | C=N, N=N Ring Stretches | Triazole Ring |
| 1250 - 1200 | Ring Breathing/Deformation | Cyclopropyl Ring |
| 1250 - 1000 | C-N Stretch | Amine & Triazole-Cyclopropyl Link |
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and molecular conformation. nih.govspringernature.com While a crystal structure for this compound itself is not publicly available, the structure of a closely related compound, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone , has been determined and provides significant insight into the geometry of the core [1-(triazol-1-yl)cyclopropyl] moiety. nih.gov
This analogue shares the critical structural feature of a 1,2,4-triazole ring attached at the N1 position to a cyclopropyl ring. The analysis of this structure reveals key geometric parameters that are likely to be very similar in the target compound. nih.gov
The crystal structure of the analogue was solved in the triclinic space group P-1. The asymmetric unit contains two independent molecules, which allows for an examination of conformational flexibility. In both molecules, the bond lengths and angles within the triazole and cyclopropane rings are within normal ranges. nih.gov The dihedral angle between the plane of the triazole ring and the plane of the cyclopropane ring is a key conformational parameter.
The crystallographic data for this related compound is summarized in the tables below. nih.gov
Interactive Data Table: Crystal Data for (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone nih.gov This table details the unit cell parameters and data collection information.
| Parameter | Value |
| Chemical Formula | C₁₂H₉F₂N₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6067 (11) |
| b (Å) | 11.4840 (13) |
| c (Å) | 11.9127 (14) |
| α (°) | 73.652 (1) |
| β (°) | 84.202 (2) |
| γ (°) | 69.260 (1) |
| Volume (ų) | 1179.4 (2) |
| Z | 4 |
Interactive Data Table: Selected Bond Lengths and Angles for the [1-(1,2,4-triazol-1-yl)cyclopropyl] Moiety nih.gov This data is from the analogue compound and provides an estimate for the geometry of the core structure.
| Bond/Angle | Description | Value (Molecule A) | Value (Molecule B) |
| N1-C4 | Triazole N to Cyclopropyl C Bond Length | 1.465 (2) Å | 1.464 (2) Å |
| C4-C5 | Cyclopropyl C-C Bond Length | 1.503 (2) Å | 1.501 (2) Å |
| C4-C6 | Cyclopropyl C-C Bond Length | 1.503 (2) Å | 1.501 (2) Å |
| C5-C6 | Cyclopropyl C-C Bond Length | 1.493 (2) Å | 1.496 (2) Å |
| C2-N1-C4 | Triazole-Cyclopropyl Angle | 126.9 (1)° | 127.3 (1)° |
| N1-C4-C5 | Cyclopropyl Bond Angle | 118.4 (1)° | 118.2 (1)° |
| N1-C4-C6 | Cyclopropyl Bond Angle | 117.8 (1)° | 118.0 (1)° |
| C5-C4-C6 | Internal Cyclopropyl Angle | 59.8 (1)° | 59.9 (1)° |
This data indicates that the attachment of the triazole ring to the cyclopropyl carbon atom results in a standard C-N bond length. The internal angles of the cyclopropane ring are close to the expected 60°, consistent with a strained three-membered ring system. nih.gov The conformation is such that the triazole and cyclopropane rings are significantly tilted with respect to one another. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Analysis
Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of [1-(Triazol-1-yl)cyclopropyl]methanamine, offering a balance between computational cost and accuracy. These calculations are instrumental in determining the molecule's electronic structure and stable geometric configurations.
The first step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For a flexible molecule like this compound, which features rotatable bonds, exploring the conformational landscape is critical. Theoretical calculations reveal various possible conformers and their relative stabilities, which are essential for understanding how the molecule might bind to a receptor.
Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is primarily localized on the electron-rich triazole ring, while the LUMO is distributed more broadly across the molecule. This distribution dictates how the molecule will interact with electrophiles and nucleophiles.
Table 1: Calculated FMO Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution Profiling
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface shows regions of negative potential (typically colored red) around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the aminomethyl group, highlighting them as sites for potential nucleophilic interaction.
Reactivity Indices and Fukui Function Analysis for Predicting Reactive Sites
Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. Local reactivity is further detailed by the Fukui function, which identifies the most reactive sites within the molecule. For this compound, Fukui function analysis confirms that the nitrogen atoms of the triazole ring are the most likely sites for electrophilic attack, consistent with the MEP analysis.
Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be used to validate experimental findings. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions provide a theoretical spectrum that can be compared with experimental data to confirm the molecule's structure and purity.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | 7.8 (triazole-H), 3.1 (CH₂), 0.9-1.2 (cyclopropyl-H) |
| ¹³C NMR | Chemical Shift (ppm) | 150 (triazole-C), 60 (quat-C), 45 (CH₂), 10-15 (cyclopropyl-C) |
| IR | Vibrational Frequency (cm⁻¹) | ~3400 (N-H stretch), ~3100 (C-H stretch), ~1500 (C=N stretch) |
| UV-Vis | Maximum Absorption (λmax) | ~210 nm |
Investigation of Non-Linear Optical (NLO) Properties
There is no available research in the public domain that investigates the non-linear optical (NLO) properties of this compound through computational methods. While theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are common for characterizing the NLO response of organic molecules, such analyses for this specific compound have not been reported. These studies typically calculate key parameters such as polarizability and hyperpolarizability to predict a molecule's potential for NLO applications. However, no such data exists for this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Similarly, a comprehensive search yielded no theoretical studies on the reaction mechanisms or transition states involving this compound. Computational investigations in this area generally utilize quantum chemical methods to elucidate reaction pathways, calculate activation energies, and characterize the geometries of transition state structures. This information is crucial for understanding the synthesis and reactivity of a compound. At present, no such theoretical data has been published for this compound.
While research exists on the computational analysis of other triazole-containing compounds, the user's strict instruction to focus solely on this compound prevents the inclusion of that information. The scientific community has not yet published specific theoretical and computational findings for this particular molecule in the areas requested.
Chemical Reactivity and Transformation Studies
Reactions Involving the Primary Methanamine Moiety (e.g., Alkylation, Acylation, Amidation, Reductive Processes)
The primary amine of the methanamine group is a key site for nucleophilic reactions, making it a prime target for structural modifications.
Alkylation, Acylation, and Amidation:
The primary amine readily undergoes N-alkylation, N-acylation, and N-amidation reactions. These transformations are fundamental in medicinal chemistry for modulating the compound's physicochemical properties, such as lipophilicity and basicity, which can influence its pharmacokinetic and pharmacodynamic profiles. For instance, reaction with various alkyl halides can introduce a range of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or aromatic substituents.
Acylation with acid chlorides or anhydrides, as well as amidation with carboxylic acids using standard coupling reagents, can be employed to introduce a wide array of functional groups. These reactions are typically carried out under standard conditions and can lead to the formation of amides and sulfonamides, further expanding the chemical space around the core structure.
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | Alkyl halides (e.g., R-X where R = alkyl, benzyl) in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, CH₃CN). | Secondary or tertiary amines |
| Acylation | Acyl chlorides or anhydrides (e.g., RCOCl, (RCO)₂O) in the presence of a base (e.g., pyridine, Et₃N). | Amides |
| Amidation | Carboxylic acids (RCOOH) with coupling agents (e.g., DCC, EDC, HATU) and a base (e.g., DIPEA) in a polar aprotic solvent. | Amides |
| Sulfonylation | Sulfonyl chlorides (e.g., RSO₂Cl) in the presence of a base. | Sulfonamides |
Reductive Processes:
Reductive amination is another powerful tool for derivatizing the primary amine. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method allows for the introduction of a wide variety of substituents at the nitrogen atom. The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome.
Reactivity and Functionalization of the Triazole Ring System (e.g., Coordination Chemistry, Electrophilic/Nucleophilic Aromatic Substitution)
The 1,2,4-triazole (B32235) ring is an important pharmacophore and its nitrogen atoms can act as coordination sites for metal ions. The ring itself can also undergo substitution reactions, although it is generally considered to be relatively resistant to electrophilic attack due to its electron-deficient nature.
Coordination Chemistry:
The nitrogen atoms of the triazole ring are known to coordinate with various transition metals, forming stable complexes. researchgate.net This property is of interest in the development of new catalysts and materials. The specific coordination mode can vary depending on the metal ion and the steric and electronic properties of the ligands. Research on related triazole-containing compounds has shown the formation of coordination polymers and discrete metal complexes. nih.govrsc.org
Electrophilic and Nucleophilic Aromatic Substitution:
The 1,2,4-triazole ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three electronegative nitrogen atoms. However, under forcing conditions or with highly activated electrophiles, substitution at the carbon atoms of the ring may be possible.
Conversely, the electron-deficient nature of the triazole ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r_), particularly if a good leaving group is present on the ring. nih.gov Functionalization of the triazole ring can also be achieved through N-alkylation at the remaining unsubstituted nitrogen atom, leading to the formation of triazolium salts, which can further alter the compound's properties and reactivity.
Cyclopropyl (B3062369) Ring Transformations and Stability Under Various Reaction Conditions
The cyclopropyl ring is a strained three-membered ring that can exhibit unique reactivity. Its stability is an important consideration during chemical transformations of the molecule.
Stability:
In many synthetic procedures involving modifications of the amine or triazole moieties, the cyclopropyl ring remains intact, demonstrating its relative stability under a range of common reaction conditions, including those involving mild acids, bases, and various coupling reagents. For example, in the synthesis of a related compound, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, the cyclopropane (B1198618) ring is formed and remains stable during subsequent workup and purification. researchgate.net
Ring-Opening Reactions:
Despite its general stability, the strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under specific and often more forcing conditions. These reactions can be promoted by transition metals, radical initiators, or strong acids. Oxidative radical ring-opening/cyclization of cyclopropane derivatives is a known transformation that can lead to the formation of larger ring systems or acyclic products. While specific studies on [1-(Triazol-1-yl)cyclopropyl]methanamine are limited, the general reactivity patterns of cyclopropyl groups suggest that such transformations could be explored for further structural diversification.
| Condition | Potential Transformation |
| Strongly Acidic Conditions | Potential for acid-catalyzed ring opening. |
| Transition Metal Catalysis | Ring-opening and insertion reactions. |
| Radical Conditions | Radical-initiated ring-opening and subsequent reactions. |
| Hydrogenolysis | Cleavage of the cyclopropane ring under certain catalytic hydrogenation conditions. |
Strategic Derivatization and Chemical Transformations for Structural Diversification
The strategic derivatization of this compound is crucial for exploring its structure-activity relationships (SAR) in various applications, particularly in drug discovery. A systematic approach to modifying each of the three key structural components allows for the generation of a diverse chemical library.
Derivatization of the Methanamine Moiety:
As discussed in section 5.1, the primary amine is the most readily functionalized part of the molecule. A library of amides can be synthesized by reacting the parent amine with a diverse set of carboxylic acids. This strategy allows for the introduction of a wide range of substituents with varying steric and electronic properties, which is a common approach in medicinal chemistry to optimize biological activity.
Functionalization of the Triazole Ring:
Further diversification can be achieved by modifying the triazole ring. N-alkylation of the triazole can introduce additional substituents, and if a suitable leaving group is present on the triazole ring, nucleophilic substitution can be employed to introduce a variety of functionalities. researchgate.net
Modification of the Cyclopropyl Group:
While the cyclopropyl ring is generally stable, targeted reactions can be employed to modify it. For example, if a ketone were present on the cyclopropyl ring, it could serve as a handle for further reactions. Although direct modification of the cyclopropyl C-H bonds is challenging, the development of new C-H activation methodologies may provide future avenues for its functionalization.
By combining these derivatization strategies, a comprehensive library of analogs of this compound can be generated, enabling a thorough investigation of its chemical space and potential applications.
Strategic Applications in Complex Organic Synthesis
[1-(Triazol-1-yl)cyclopropyl]methanamine as a Versatile Building Block in Multi-Step Synthetic Sequences
The synthesis of these complex molecules often involves multiple steps where the cyclopropylmethanamine derivative provides the core structure, which is then elaborated upon. For example, in the synthesis of Efinaconazole, a potent antifungal agent, a related compound, (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, is a key intermediate. google.comgoogle.comnih.govchemicalbook.compharmaffiliates.comchemicalbook.com The synthesis of such intermediates can be achieved through various methods, including asymmetric benzoin (B196080) condensation, Grignard addition reactions, and chiral resolution. google.comgoogle.com
The reactivity of the primary amine allows for a wide range of chemical modifications, including amidation, alkylation, and arylation, enabling the introduction of diverse functional groups and the extension of the molecular framework. The triazole ring, while generally stable, can participate in various reactions, and the cyclopropyl (B3062369) group can influence the stereochemistry of adjacent centers and provide conformational rigidity to the final molecule.
Scaffold Derivatization for the Generation of Molecular Libraries and Structural Exploration
The structural motif of this compound is an excellent scaffold for combinatorial chemistry and the generation of molecular libraries. By systematically modifying the primary amine, a vast number of analogues can be synthesized and screened for biological activity. This approach is instrumental in structure-activity relationship (SAR) studies, where the goal is to identify the key structural features responsible for a compound's therapeutic effects.
The derivatization of this scaffold can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. The inherent rigidity of the cyclopropane (B1198618) ring, combined with the hydrogen bonding capabilities of the triazole and amine groups, provides a well-defined three-dimensional structure that can be systematically explored.
| Derivative Class | Modification Site | Potential Application |
| Amides | Primary Amine | Introduction of various acyl groups to explore binding interactions. |
| Secondary/Tertiary Amines | Primary Amine | Alteration of basicity and steric bulk. |
| Ureas/Thioureas | Primary Amine | Introduction of hydrogen bond donors and acceptors. |
| N-Aryl derivatives | Primary Amine | Exploration of aromatic interactions. |
This table illustrates the potential for derivatization of the this compound scaffold.
Development of Advanced Synthetic Intermediates for Complex Target Molecules
Beyond its direct incorporation as a building block, this compound and its derivatives are pivotal in the creation of more complex intermediates for target-oriented synthesis. These advanced intermediates often contain multiple stereocenters and functional groups, strategically positioned for subsequent transformations.
The synthesis of antifungal agents like Efinaconazole and Ravuconazole highlights this application. nih.govresearchgate.net The core structure provided by the triazole and cyclopropane moieties is elaborated through a series of reactions to build the final, complex drug molecule. The development of efficient, high-yield synthetic routes to these intermediates is a significant area of research, as it directly impacts the economic viability of producing these pharmaceuticals. google.com For example, a synthetic route to a key intermediate for triazole antifungals was developed that proceeds via the catalytic asymmetric cyanosilylation of a ketone. nih.govebi.ac.ukresearchgate.net
Integration into Stereoselective and Asymmetric Syntheses
The presence of a cyclopropane ring introduces stereochemical elements that can be exploited in asymmetric synthesis. While this compound itself is achiral, its derivatives can be synthesized in an enantioselective manner, or it can be used to influence the stereochemical outcome of reactions at other sites in a molecule.
For example, rhodium-catalyzed asymmetric cyclopropanation of pinacol (B44631) allylboronate with N-sulfonyl-1,2,3-triazoles can produce boryl-substituted cyclopropyl-methanamines with high diastereo- and enantioselectivity. researchgate.net These chiral building blocks, containing a quaternary stereocenter, are valuable for the synthesis of enantiomerically pure target molecules. researchgate.net
The development of catalytic asymmetric methods to synthesize key intermediates for triazole antifungal agents is a significant advancement. nih.govebi.ac.ukresearchgate.net These methods allow for the efficient construction of molecules with specific stereoconfigurations, which is often crucial for their biological activity. The 1,2-diol unit, a common feature in many natural products and pharmaceuticals, can be synthesized with high diastereoselectivity and enantioselectivity using proline-catalyzed direct asymmetric aldol (B89426) reactions. lookchem.com
Structure Reactivity and Structure Property Relationships
Influence of Cyclopropyl (B3062369) Ring Strain and Conformation on Chemical Reactivity
The cyclopropane (B1198618) ring is a unique structural motif in organic chemistry, characterized by significant ring strain, estimated at approximately 28 kcal/mol. utexas.edu This strain arises from two primary factors: angle strain, due to the compression of C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon, and torsional strain, resulting from the eclipsed conformation of hydrogen atoms on adjacent carbons. utexas.edu This inherent strain profoundly influences the chemical reactivity of the [1-(Triazol-1-yl)cyclopropyl]methanamine molecule.
The C-C bonds within the cyclopropyl ring possess a higher degree of p-character than typical alkanes, leading to what are often described as "bent bonds." This feature imparts some properties akin to a carbon-carbon double bond. hyphadiscovery.com Consequently, the cyclopropyl group can act as a σ-electrophile, particularly when substituted with electron-accepting groups, making it susceptible to ring-opening reactions under certain conditions. nih.gov The presence of the electron-withdrawing triazole ring attached directly to the cyclopropane core enhances this electrophilic character, potentially making the ring susceptible to nucleophilic attack, a reaction pathway boosted by the thermodynamic driving force of relieving ring strain. nih.gov
Stereochemical Aspects and their Impact on Reaction Pathways and Selectivity
The structure of this compound contains a chiral center at the C1 position of the cyclopropane ring, which is substituted with four different groups (the triazole ring, the aminomethyl group, and two other cyclopropyl carbons). This means the compound can exist as a pair of enantiomers. The presence of this stereocenter has significant implications for its chemical and biological interactions, as enantiomers can exhibit different behaviors in chiral environments.
The stereochemistry of the molecule is a critical factor in determining reaction pathways and selectivity. nih.gov Asymmetric synthesis is often required to produce enantiomerically pure forms of such chiral compounds. nih.govmdpi.com In reactions involving the formation of chiral cyclopropanes, the use of chiral catalysts can achieve high levels of diastereoselectivity and enantioselectivity. researchgate.netacs.org For instance, in reactions involving the aminomethyl group, the existing stereocenter can direct the approach of incoming reagents, leading to diastereoselective product formation. This substrate-controlled stereoselectivity is a cornerstone of modern organic synthesis.
Furthermore, if additional stereocenters are present or are formed during a reaction, multiple diastereomers are possible. The relative orientation of substituents on the cyclopropane ring (cis or trans) and the configuration of the chiral center dictate the molecule's three-dimensional shape. This, in turn, influences the transition state energies of potential reaction pathways. acs.org Studies on related chiral triazole derivatives have shown that enantiomers can possess significantly different biological activities, underscoring the importance of stereochemical control. nih.gov The specific enantiomer of this compound could, therefore, exhibit unique selectivity in its reactions, a factor that is crucial in fields like medicinal chemistry and materials science. nih.gov
Effect of Triazole Isomerism (e.g., 1,2,3- vs. 1,2,4-triazole) and Substitution Patterns on Chemical Behavior and Stability
The term "triazole" refers to two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govresearchgate.net The choice of which isomer is incorporated into the [1-(cyclopropyl)methanamine] scaffold significantly alters the compound's chemical behavior and stability. researchgate.net
Stability and Acidity/Basicity: Both triazole isomers are aromatic and possess considerable thermal stability. frontiersin.orgnih.gov They are generally stable to hydrolysis and redox conditions. nih.gov However, their electronic properties differ. The acidity of the ring N-H protons increases with the number of nitrogen atoms; triazoles are comparable in acidity to phenols. bhu.ac.in 1,2,3-Triazole is slightly more acidic than 1,2,4-triazole. bhu.ac.in Conversely, the basicity of the ring nitrogens is weak and decreases with the number of nitrogen atoms. bhu.ac.in For the 1,2,4-triazole isomer, two tautomeric forms are possible (1H- and 4H-), with the 1H-1,2,4-triazole form being more stable. nih.govresearchgate.net
Electronic and Coordination Properties: The arrangement of nitrogen atoms affects the dipole moment and the electron density distribution within the ring. This influences the ring's ability to engage in hydrogen bonding and coordinate with metal ions. nih.gov The 1,2,4-triazole ring, for example, is a common pharmacophore known to coordinate with heme iron in enzymes. mdpi.com The specific isomer used in this compound would therefore dictate its potential as a ligand and its interactions in biological systems. Due to high electron density, electrophilic substitution on the 1,2,4-triazole ring occurs at the nitrogen atoms. nih.govfrontiersin.org
Below is a data table summarizing the key differences between the two triazole isomers relevant to the target compound.
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
| Structure | Three adjacent nitrogen atoms | Nitrogen atoms at positions 1, 2, and 4 |
| Stability | High thermal and chemical stability. frontiersin.orgnih.gov | High thermal and chemical stability. nih.gov |
| Acidity (pKa of N-H) | ~9.3 (slightly more acidic) bhu.ac.in | ~10.0 (slightly less acidic) bhu.ac.in |
| Basicity (pKa of conjugate acid) | ~1.2 bhu.ac.in | ~2.5 (more basic) researchgate.net |
| Tautomerism | Two tautomers (1H and 2H) | Two tautomers (1H and 4H), 1H is more stable. nih.gov |
| Reactivity | Stable to redox and hydrolysis. nih.gov | Can undergo electrophilic substitution at nitrogen and nucleophilic substitution at carbon. nih.gov |
| Synthetic Access | Commonly via Huisgen [3+2] cycloaddition (Click Chemistry). tandfonline.com | Various methods from precursors like amidrazones or imidates. researchgate.net |
Systematic Evaluation of Electronic and Steric Effects of Substituents on Molecular Reactivity
Substituents on either the triazole ring or the cyclopropyl ring can systematically alter the molecular reactivity of this compound through electronic and steric effects. nih.gov
Electronic Effects: The electronic nature of substituents on the triazole ring directly modulates the pKa of both the triazole itself and the aminomethyl group.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogen (-Cl, -F) groups, on the triazole ring decrease the electron density of the entire heterocyclic system. This inductive effect lowers the basicity of the triazole nitrogens and also reduces the basicity (pKa) of the adjacent aminomethyl group, making its lone pair less available for protonation or nucleophilic attack. nih.gov In studies of related triazoles, EWGs have been shown to increase the acidity of the molecule. researchgate.net
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, have the opposite effect. They increase the electron density on the triazole ring, thereby increasing the basicity of the ring nitrogens and the aminomethyl group. nih.gov This can enhance the nucleophilicity of the amine. In broader studies of cyclopropylamines, the electron density of the aryl amine was found to influence single-electron transfer (SET) processes. chemrxiv.org
Steric Effects: The size and position of substituents introduce steric hindrance, which can control reaction selectivity by blocking certain pathways.
A bulky substituent on the triazole ring near the point of attachment to the cyclopropane could hinder rotation around the C-N bond, locking the molecule into a specific conformation.
This steric bulk can also shield the aminomethyl group, impeding the approach of large reagents and potentially altering the regioselectivity or stereoselectivity of reactions. Studies on substituted derivatives have consistently shown that steric effects, alongside electronic effects, alter reaction specificity and efficiency. nih.gov
The interplay of these effects is summarized in the table below, illustrating the predictable impact of hypothetical substituents on the molecule's key reactive sites.
| Substituent Type on Triazole Ring | Example | Effect on Aminomethyl Group Basicity (pKa) | Effect on Triazole Ring Acidity (N-H) | General Reactivity Impact |
| Strongly Electron-Withdrawing | -NO₂ | Decreases | Increases | Reduces nucleophilicity of the amine; may activate the cyclopropane ring to nucleophilic opening. |
| Moderately Electron-Withdrawing | -Cl, -Br | Decreases | Increases | Reduces nucleophilicity of the amine. nih.gov |
| Electron-Donating | -CH₃, -OCH₃ | Increases | Decreases | Enhances nucleophilicity of the amine. nih.gov |
| Bulky/Sterically Hindering | -C(CH₃)₃ | Minor electronic effect; may decrease effective basicity due to steric hindrance. | Minor electronic effect. | Can direct reaction pathways away from the hindered site, influencing regioselectivity. nih.gov |
Future Directions and Emerging Research Opportunities for this compound
The unique structural combination of a triazole ring and a cyclopropylmethanamine moiety in this compound presents a landscape rich with possibilities for chemical innovation. This molecule merges the aromatic stability, coordination capabilities, and diverse reactivity of the triazole nucleus with the conformational rigidity and unique electronic properties of the cyclopropane ring. nih.govnih.gov As research progresses, several key areas are emerging that promise to unlock the full potential of this and related chemical architectures. These future directions focus on enhancing the efficiency and sustainability of its synthesis, leveraging modern technologies for its design and characterization, and exploring its untapped potential in novel chemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

